

A Technical Guide to the Physical Properties of 5-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Iodo-2-methylaniline

Cat. No.: B1348545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Iodo-2-methylaniline** (CAS No: 83863-33-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates essential data, including molecular and spectral characteristics, and presents a representative experimental protocol for its synthesis. The information is structured to be a practical resource for laboratory and development applications.

Core Physical and Chemical Properties

5-Iodo-2-methylaniline, also known as 2-amino-4-iodotoluene or 5-iodo-o-toluidine, is a substituted aniline with a unique iodine substituent that enhances its reactivity in various chemical syntheses.^[1] Its physical state is typically a light yellow to brown or dark green powder or crystal.^[1]

The key physical and chemical data for **5-Iodo-2-methylaniline** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ IN	[1][2]
Molecular Weight	233.05 g/mol	[1][3]
Melting Point	48 - 52 °C	[3]
Boiling Point	273 °C (at 760 mmHg)	[3]
Appearance	Light yellow to brown to dark green powder/crystal	[1]
Flash Point	> 110 °C (> 230 °F)	[3]
Predicted pKa	3.49 ± 0.10	
Predicted XlogP	2.1	[2]
Purity	≥ 97-98% (GC)	[1][3]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for **5-Iodo-2-methylaniline** is not readily available in the public domain at the time of this guide's compilation. However, based on the molecular structure, the following characteristic signals can be anticipated:

- ¹H NMR:** The spectrum would be expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons would likely appear as multiplets or distinct doublets and singlets in the aromatic region (approx. 6.5-7.5 ppm). The methyl protons would present as a singlet at around 2.0-2.5 ppm, and the amine protons would appear as a broad singlet.
- ¹³C NMR:** The spectrum would display seven distinct carbon signals. The methyl carbon would be found in the aliphatic region (approx. 15-25 ppm), while the six aromatic carbons would appear in the downfield region (approx. 110-150 ppm), including the carbon atom bonded to the iodine which would be shifted further downfield.
- IR Spectroscopy:** The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H

stretching vibrations from the aromatic ring and the methyl group would be observed around 2850-3100 cm^{-1} . Aromatic C=C stretching absorptions would appear in the 1400-1600 cm^{-1} region.

Experimental Protocols: Synthesis

While various methods exist for the synthesis of iodoanilines, a common approach is the direct iodination of the corresponding aniline. The following protocol is a representative method adapted from procedures for similar compounds.

General Protocol for the Iodination of 2-Methylaniline

This protocol outlines the direct iodination of 2-methylaniline to produce **5-Iodo-2-methylaniline**.

Materials:

- 2-Methylaniline (o-toluidine)
- Iodine (I_2)
- Sodium bicarbonate (NaHCO_3)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Diethyl ether or other suitable organic solvent
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Water

Procedure:

- In a flask, dissolve 2-methylaniline in a suitable volume of water containing sodium bicarbonate.
- Cool the mixture in an ice bath to maintain a low temperature.
- With vigorous stirring, add powdered iodine portion-wise to the cooled mixture.

- Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
- Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude **5-Iodo-2-methylaniline** can be further purified by recrystallization or column chromatography.

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental physical properties of **5-Iodo-2-methylaniline**.

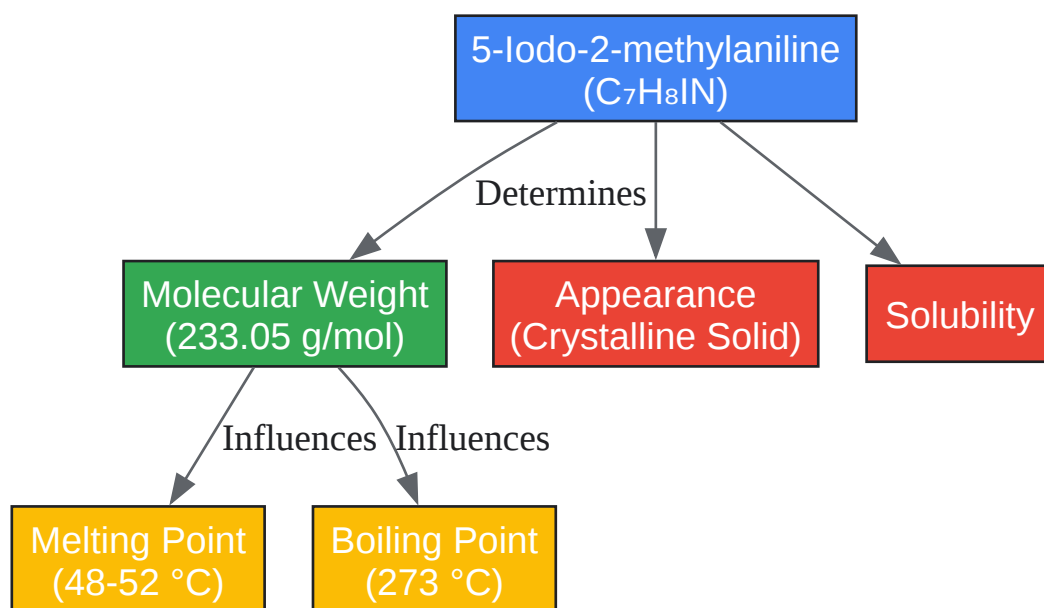


Figure 1: Key Physical Properties of 5-Iodo-2-methylaniline

[Click to download full resolution via product page](#)

Figure 1: Key Physical Properties of **5-Iodo-2-methylaniline**

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis and purification of **5-Iodo-2-methylaniline**.

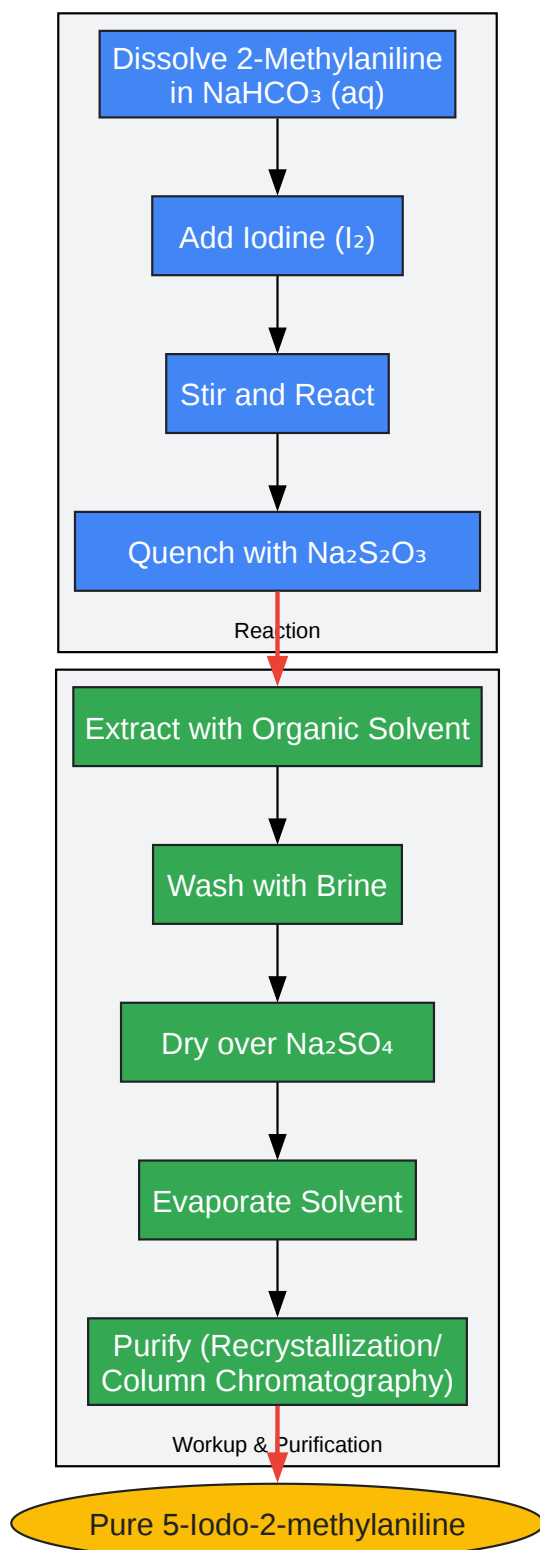


Figure 2: Synthesis Workflow for 5-Iodo-2-methylaniline

[Click to download full resolution via product page](#)Figure 2: Synthesis Workflow for **5-Iodo-2-methylaniline**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 5-iodo-2-methylaniline (C7H8IN) [pubchemlite.lcsb.uni.lu]
- 3. 5-碘-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 5-Iodo-2-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348545#physical-properties-of-5-iodo-2-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

